Chemical Structure, IUPAC Nomenclature, and Synthetic Methodologies of Pentan-3-ylhydrazine: A Comprehensive Guide for Drug Development Professionals
Chemical Structure, IUPAC Nomenclature, and Synthetic Methodologies of Pentan-3-ylhydrazine: A Comprehensive Guide for Drug Development Professionals
Introduction: The Strategic Value of Alkylhydrazines
As a Senior Application Scientist specializing in heterocyclic chemistry and Active Pharmaceutical Ingredient (API) development, I frequently leverage alkylhydrazines as foundational building blocks. Pentan-3-ylhydrazine is a highly versatile, sterically hindered monoalkylhydrazine. Its unique symmetrical branched structure makes it an ideal precursor for synthesizing regioselective pyrazoles, indoles, and triazoles. However, handling free hydrazines presents distinct chemical challenges, including oxidative instability and the risk of over-alkylation during synthesis. This whitepaper systematically deconstructs the structural properties, mechanistic reactivity, and a self-validating synthetic protocol for pentan-3-ylhydrazine, grounded in current pharmaceutical standards.
Structural Analysis and IUPAC Nomenclature
The molecule consists of a five-carbon aliphatic chain (pentane) with a hydrazine moiety (-NHNH
-
Systematic IUPAC Name: 3-hydrazinylpentane or (pentan-3-yl)hydrazine.
-
Molecular Formula: C
H N
Due to the basicity of the two nitrogen atoms, pentan-3-ylhydrazine is rarely handled as a free base in commercial drug development. Instead, it is synthesized and stored as a hydrochloride[1] or dihydrochloride salt[2] to enhance shelf-life and mitigate degradation.
Table 1: Physicochemical and Structural Properties
| Parameter | Free Base | Hydrochloride Salt | Dihydrochloride Salt |
| IUPAC Name | 3-hydrazinylpentane | 3-hydrazinylpentane hydrochloride | 3-hydrazinylpentane dihydrochloride |
| Molecular Formula | C | C | C |
| Molecular Weight | 102.18 g/mol | 138.64 g/mol | 175.10 g/mol |
| CAS Registry Number | N/A | 221024-42-6 | 1211764-55-4 |
| Physical State | Liquid (Oxidation-prone) | Solid (Hygroscopic) | Solid (Crystalline) |
Mechanistic Reactivity and Stability Profiles
The reactivity of pentan-3-ylhydrazine is governed by the "alpha-effect"—the quantum mechanical repulsion between the adjacent lone pairs on the nitrogen atoms. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the terminal amine exceptionally nucleophilic.
-
Causality in Oxidation: While this high nucleophilicity is advantageous for cyclocondensation reactions, it renders the free base highly susceptible to aerial oxidation. Monoalkylhydrazines exposed to oxidants can degrade by reverting to diazonium intermediates, ultimately releasing N
gas[3]. -
Salt Formation Rationale: Converting the free base to pentan-3-ylhydrazine hydrochloride protonates the most basic nitrogen, lowering the HOMO energy. This causality-driven choice prevents oxidative degradation and ensures the reagent remains stable for downstream API synthesis[1].
Self-Validating Synthetic Methodology: The Reductive Amination Paradigm
Direct condensation of pentan-3-one with hydrazine hydrate is notoriously difficult to control, often yielding symmetrical azines (isohydrazones) or over-alkylated mixtures[4]. To achieve strict mono-alkylation, we employ a Boc-protection strategy combined with a highly chemoselective reduction using
Workflow for the regioselective synthesis of pentan-3-ylhydrazine hydrochloride.
Experimental Protocol: Synthesis of Pentan-3-ylhydrazine Hydrochloride
This protocol is designed as a self-validating system , incorporating in-process controls to guarantee chemical integrity at each stage.
Step 1: Hydrazone Formation (Protection Strategy)
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Procedure: In a round-bottom flask, dissolve pentan-3-one (1.0 eq) and tert-butyl carbazate (Boc-hydrazine, 1.05 eq) in anhydrous methanol. Add a catalytic amount of glacial acetic acid to adjust the pH to 4-5. Stir at room temperature for 4 hours.
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Causality: Boc-hydrazine is used instead of hydrazine hydrate to sterically and electronically block the secondary nitrogen, absolutely preventing the formation of N,N-dialkylhydrazines or azines[6]. The mildly acidic pH activates the ketone carbonyl without fully protonating the hydrazine nucleophile.
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Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3). The reaction is validated when the ketone spot disappears. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP); the absence of a yellow/orange spot confirms complete ketone consumption.
Step 2: Chemoselective Reduction
-
Procedure: Cool the reaction mixture to 0°C. Slowly add
-picoline-borane ( -PicBH , 1.2 eq) in small portions. Allow the mixture to warm to room temperature and stir for 12 hours. -
Causality:
-PicBH is selected over traditional reducing agents (like NaBH CN) because it is less toxic, highly stable, and exhibits exquisite chemoselectivity for reducing the hydrazone intermediate without reducing unreacted ketones[5]. -
Validation Checkpoint 2: Analyze via LC-MS. The system is validated when the mass spectrum shows a +2 Da shift from the hydrazone intermediate, yielding the N-Boc-N'-(pentan-3-yl)hydrazine mass peak.
Step 3: Deprotection and Salt Precipitation
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Procedure: Concentrate the mixture under reduced pressure. Dissolve the crude residue in anhydrous diethyl ether and cool to 0°C. Introduce a solution of 4M HCl in dioxane dropwise under vigorous stirring.
-
Causality: The strong anhydrous acid cleaves the Boc protecting group, releasing isobutylene and CO
gas. The resulting free base immediately protonates, forming an insoluble hydrochloride salt in the ether matrix. -
Validation Checkpoint 3: The immediate formation of a dense, white crystalline precipitate serves as visual validation of successful deprotection and salt formation. Filter, wash with cold ether, and dry under vacuum to yield pure pentan-3-ylhydrazine hydrochloride[1].
Analytical Validation Parameters
To ensure the trustworthiness of the synthesized batch, the following quantitative data must be verified against the expected analytical parameters.
Table 2: Analytical Validation Parameters (Expected)
| Analytical Method | Target Signal / Parameter | Structural Assignment |
| Terminal methyl groups (-CH | ||
| Methylene protons (-CH | ||
| Methine proton (-CH-) | ||
| ESI-MS (Positive Mode) | m/z 103.1 [M+H] | Molecular ion of free base |
| IR Spectroscopy | ~3300 - 3100 cm | N-H stretching vibrations |
Downstream Applications in Drug Discovery
Pentan-3-ylhydrazine is a critical electrophile-scavenger and cyclization precursor. When reacted with 1,3-dicarbonyl compounds, it undergoes rapid cyclocondensation to form N-alkylpyrazoles. The branched nature of the pentan-3-yl group introduces significant steric bulk, which is often leveraged in medicinal chemistry to modulate the lipophilicity and target-binding affinity of the resulting API.
Cyclocondensation pathway converting pentan-3-ylhydrazine into pyrazole scaffolds.
References
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Kawase, Y., et al. "Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients." Synthesis, 2014; 46(04): 455-464. Thieme Connect. 5
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"US3728390A - Preparation of azines." Google Patents. 4
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"(Pentan-3-yl)hydrazine hydrochloride." CymitQuimica Product Catalog. 1
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"Pentan-3-ylhydrazine dihydrochloride (C5H14N2)." PubChemLite. 2
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"CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine." Google Patents. 6
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"Nitrosamines precursors - Root Causes." United States Pharmacopeia (USP) Forums. 3
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